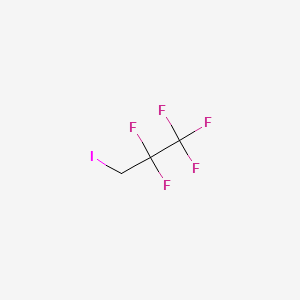

1,1,1,2,2-Pentafluoro-3-iodopropane

Overview

Description

1,1,1,2,2-Pentafluoro-3-iodopropane is a fluorinated organic compound with the molecular formula C3H2F5I. It is a colorless liquid with a boiling point of -7°C and a molecular weight of 310.07 g/mol . This compound is notable for its unique combination of physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

1,1,1,2,2-Pentafluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,2-pentafluoropropane with iodine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete conversion of the starting materials .

Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound. The process may include steps such as distillation and purification to obtain the desired purity level of this compound .

Chemical Reactions Analysis

1,1,1,2,2-Pentafluoro-3-iodopropane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups.

Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropropane.

Radical Additions: This compound can participate in radical addition reactions with unsaturated systems, such as vinyl fluoride and trifluoroethylene, under photochemical conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with chlorine would yield 1,1,1,2,2-pentafluoro-3-chloropropane .

Scientific Research Applications

Characteristics of 1,1,1,2,2-Pentafluoro-3-iodopropane

- Molecular Formula : C₃H₂F₅I

- Molecular Weight : 309.95 g/mol

- Physical State : Colorless liquid with a pungent odor

- Boiling Point : Approximately 70.5 °C

- Density : 2.038 g/cm³ at 25 °C

- Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Pharmaceutical Applications

This compound is extensively used in the pharmaceutical industry for:

- Synthesis of Fluorinated Compounds : The compound acts as a reagent for introducing fluorine into drug molecules. Fluorination can enhance bioactivity and metabolic stability of pharmaceuticals. For example:

- Antiviral Agents : The incorporation of fluorine can improve the efficacy of antiviral drugs.

- Radiopharmaceuticals : It serves as a building block in the synthesis of radiopharmaceuticals used in imaging and therapy.

Agrochemical Applications

The compound plays a crucial role in agrochemicals:

- Production of Herbicides and Insecticides : It is involved in synthesizing fluorinated agrochemicals that exhibit high biological activity against pests and weeds. Notable examples include:

- Fluorinated Herbicides : These compounds often show improved selectivity and potency.

- Insecticides : Enhanced efficacy against target insect species.

Electronics Applications

In the electronics sector, this compound is utilized for:

- Dielectric Fluids : Its low dielectric constant and high chemical stability make it suitable for use in capacitors and transformers. This application is critical for ensuring efficient performance in electronic devices.

Emerging Applications

Recent research indicates potential applications in:

- Material Science : Its properties can be leveraged in the development of new materials with enhanced performance characteristics.

- Environmental Chemistry : Investigations into its role as a solvent or reactant in environmentally friendly processes are ongoing.

Safety Measures

Due to its hazardous nature, strict safety measures are essential when handling this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn to prevent skin and eye contact.

- Ventilation : Work should be conducted in well-ventilated areas or fume hoods to avoid inhalation of vapors.

- Storage Conditions : The compound should be stored in a cool, dry place away from ignition sources.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoro-3-iodopropane involves its ability to undergo various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms confer unique reactivity to the compound, allowing it to participate in substitution, reduction, and radical addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1,1,1,2,2-Pentafluoro-3-iodopropane can be compared with other similar compounds, such as:

1,1,1,2,2-Pentafluoro-3-chloropropane: This compound has similar properties but contains a chlorine atom instead of iodine.

1,1,1,2,2-Pentafluoro-3-bromopropane: This compound contains a bromine atom and exhibits different reactivity patterns in chemical reactions.

1,1,1,2,2-Pentafluoropropane: This compound lacks the halogen atom at the third position, making it less versatile in chemical reactions compared to this compound.

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both fluorine and iodine atoms, making it a valuable compound in various scientific and industrial applications.

Biological Activity

1,1,1,2,2-Pentafluoro-3-iodopropane (CAS Number: 354-69-8) is a fluorinated organic compound with notable applications in organic synthesis and potential biological activities. Its unique structure, characterized by five fluorine atoms and one iodine atom, enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C₃H₂F₅I

- Molecular Weight : 259.95 g/mol

- Boiling Point : 70–71 °C

- Solubility : Insoluble in water

- Refractive Index : 1.373

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Interactions : The fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering enzyme conformation and activity. This interaction may lead to either inhibition or activation of enzymatic functions depending on the specific context and concentrations used.

- Cellular Effects : Research indicates that this compound can influence cellular signaling pathways and gene expression. For example, it has been shown to modulate the activity of signaling proteins, which can result in changes in metabolic processes within cells.

Toxicological Profile

A significant aspect of understanding the biological activity of this compound is its toxicity profile:

- Animal Studies : In a 90-day study involving rats exposed to high concentrations of similar fluorinated compounds (notably 1,1,1,3,3-pentafluoropropane), histopathological evaluations revealed normal organ conditions with some instances of myocarditis at elevated exposure levels. However, the overall potential for toxicity was considered low .

- Biotransformation : The compound undergoes biotransformation that may lead to the formation of reactive metabolites. Studies have indicated that metabolites such as trifluoropropionic acid could be involved in cardiotoxicity mechanisms .

Case Studies and Research Findings

Applications in Research and Industry

Due to its unique properties:

- Organic Synthesis : It serves as an important intermediate for synthesizing fluorinated compounds and pharmaceuticals.

- Radiolabeling : Its fluorinated nature makes it suitable for developing radiolabeled compounds used in imaging studies.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,1,2,2-Pentafluoro-3-iodopropane in a laboratory?

- Methodological Answer : The compound is typically synthesized via halogen-exchange reactions. For example, fluorinated propanes can undergo iodination using iodine sources (e.g., KI) under catalytic conditions. Patents describe fluorination of chlorinated precursors with HF in the presence of catalysts like Cr/Ni on fluorinated alumina (). Post-synthesis, fractional distillation at 70–71°C (boiling point) is recommended for purification .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 70–71°C | |

| Purity | 96% (typical lab-grade) |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Quantify impurities using a non-polar column (e.g., DB-5) and electron ionization.

- ¹⁹F NMR : Peaks for CF₃ (δ ≈ -70 ppm) and CF₂ (δ ≈ -110 ppm) groups confirm fluorination .

- Refractive Index : Validate consistency with literature values (n = 1.3730 at 20°C) .

Advanced Research Questions

Q. What catalytic systems enable hydrodefluorination (HDF) of CF₃CF₂CH₂I, and how do reaction mechanisms differ across conditions?

- Methodological Answer : Nanoscopic aluminum chlorofluoride (ACF) catalysts activate C–F bonds in fluoropropanes. For CF₃CF₂CH₂I, HDF proceeds via radical or ionic pathways depending on temperature and solvent polarity. Experimental design should include:

- Catalyst Screening : Compare ACF with transition-metal catalysts (e.g., Pd/C).

- Isotopic Labeling : Use D₂O to trace H sources in defluorinated products .

- Data Contradictions :

- ACF may favor selective mono-defluorination, while Pd/C could promote over-reduction. Replicate conditions from (gas-phase reactions at 200°C) to resolve discrepancies.

Q. How do UV absorption cross-sections inform the atmospheric lifetime and environmental impact of CF₃CF₂CH₂I?

- Methodological Answer :

UV degradation pathways are critical for assessing ozone depletion potential. Use a gas-phase UV spectrometer (170–270 nm range) to measure cross-sections at 298 K, as done for HCFC–225ca (a structural analog) . Apply the Beer–Lambert law:

where = path length, = concentration. Compare results with NASA’s kinetic database .

Q. What role does CF₃CF₂CH₂I play in synthesizing fluorinated polymers or surfactants?

- Methodological Answer : The iodine substituent facilitates nucleophilic substitution (e.g., with alkoxides or amines) to generate fluorinated intermediates. For example:

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENALDZJQYAUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059870 | |

| Record name | (Perfluoroethyl)methyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-69-8 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 354-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluoroethyl)methyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.